molecular formula C7H7N3 B3280389 4-(Aminomethyl)nicotinonitrile CAS No. 714196-92-6

4-(Aminomethyl)nicotinonitrile

Cat. No. B3280389
CAS RN: 714196-92-6
M. Wt: 133.15 g/mol
InChI Key: KXPVLYXBHCSJHE-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)nicotinonitrile” is a chemical compound that is used for experimental and research purposes . It is a derivative of nicotinonitrile , an organic compound consisting of a pyridine ring with a nitrile group attached to the 3-position .


Synthesis Analysis

The synthesis of nicotinonitrile derivatives has been reported in several studies . For instance, a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate has been used to synthesize novel nicotinonitrile derivatives . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .


Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives has been characterized using various spectroscopic techniques, including FTIR, 1H-NMR, and 13C-APT NMR . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Chemical Reactions Analysis

Nitriles, including nicotinonitrile derivatives, can undergo various chemical reactions. For example, nitriles can be converted to 1° amines by reaction with LiAlH4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives can be influenced by various factors, such as the presence of different substituents . The fluorescence spectra of some synthesized nicotinonitrile derivatives in different solvents reveal solvent-dependent shifts in the emission maximum values .

Safety and Hazards

The safety data sheet for a related compound, 4-(Aminomethyl)pyridine, indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

Research on nicotinonitrile derivatives is ongoing, with studies investigating their potential applications in various fields . For instance, some nicotinonitrile derivatives have shown promising cytotoxicity against certain cancer cell lines , suggesting potential applications in cancer therapy .

properties

IUPAC Name

4-(aminomethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPVLYXBHCSJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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